molecular formula C15H30I2N2O2 B13731703 Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide CAS No. 15623-84-4

Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide

Cat. No.: B13731703
CAS No.: 15623-84-4
M. Wt: 524.22 g/mol
InChI Key: JBLYKTBKSVPTJV-UHFFFAOYSA-L
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Description

Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide typically involves multiple steps, including the formation of the quinuclidinium core and subsequent functionalization. Common synthetic routes may involve the use of quinuclidine as a starting material, followed by carboxylation and methylation reactions. The iodide esterification is achieved through the reaction with (2-hydroxy-2-methylethyl)trimethylammonium iodide under specific conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The iodide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinuclidinium derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized quinuclidinium compounds.

Scientific Research Applications

Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The quinuclidinium core can interact with receptors and enzymes, modulating their activity. The ester and iodide groups contribute to the compound’s reactivity and ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Quinuclidine derivatives
  • Quaternary ammonium compounds
  • Esterified quinuclidinium compounds

Uniqueness

Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

15623-84-4

Molecular Formula

C15H30I2N2O2

Molecular Weight

524.22 g/mol

IUPAC Name

trimethyl-[2-(1-methyl-1-azoniabicyclo[2.2.2]octane-2-carbonyl)oxypropyl]azanium;diiodide

InChI

InChI=1S/C15H30N2O2.2HI/c1-12(11-16(2,3)4)19-15(18)14-10-13-6-8-17(14,5)9-7-13;;/h12-14H,6-11H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

JBLYKTBKSVPTJV-UHFFFAOYSA-L

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)C1CC2CC[N+]1(CC2)C.[I-].[I-]

Origin of Product

United States

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